(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid

DNA alkylation structure-activity relationship genotoxic impurity classification

(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid, formally recognized under the USP as Chlorodiazinonyl Phosphamide and catalogued as Cyclophosphamide Impurity 8 (CAS 2810251-24-0, MW 260.66, C₇H₁₈ClN₂O₄P), is a fully characterized non-pharmacopoeial impurity standard employed in the analytical method development, method validation (AMV), and quality-controlled (QC) release of cyclophosphamide active pharmaceutical ingredient (API). Unlike the bis-chloroethyl alkylating pharmacophore of the parent drug, this compound carries a single 2-chloroethyl moiety tethered via an N-ethyl bridge to a 3-hydroxypropylamino side-chain, endowing it with distinct chromatographic and physicochemical properties that preclude its generic substitution with structurally related cyclophosphamide impurities during regulatory submission.

Molecular Formula C7H18ClN2O4P
Molecular Weight 260.65 g/mol
Cat. No. B12941729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid
Molecular FormulaC7H18ClN2O4P
Molecular Weight260.65 g/mol
Structural Identifiers
SMILESC(CNCCN(CCCl)P(=O)(O)O)CO
InChIInChI=1S/C7H18ClN2O4P/c8-2-5-10(15(12,13)14)6-4-9-3-1-7-11/h9,11H,1-7H2,(H2,12,13,14)
InChIKeyPNMXYZFTSIITQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclophosphamide Impurity 8 (Chlorodiazinonyl Phosphamide USP): A Critical Mono-Chloroethyl Reference Standard for ANDA-Supporting Analytical Development


(2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid, formally recognized under the USP as Chlorodiazinonyl Phosphamide and catalogued as Cyclophosphamide Impurity 8 (CAS 2810251-24-0, MW 260.66, C₇H₁₈ClN₂O₄P), is a fully characterized non-pharmacopoeial impurity standard employed in the analytical method development, method validation (AMV), and quality-controlled (QC) release of cyclophosphamide active pharmaceutical ingredient (API) [1]. Unlike the bis-chloroethyl alkylating pharmacophore of the parent drug, this compound carries a single 2-chloroethyl moiety tethered via an N-ethyl bridge to a 3-hydroxypropylamino side-chain, endowing it with distinct chromatographic and physicochemical properties that preclude its generic substitution with structurally related cyclophosphamide impurities during regulatory submission .

1 Mono-chloroethyl impurity reference standard for cyclophosphamide analytical method development and validation
2 USP-recognized Chlorodiazinonyl Phosphamide identity supports ANDA submission traceability
3 Comprehensive Certificate of Analysis (NMR, HPLC, MS) for direct method qualification

Why Generic Cyclophosphamide Impurity Standards Cannot Replace (2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic Acid in Regulated Analytical Workflows


Cyclophosphamide degradation pathways generate a structurally diverse impurity profile comprising bis-chloroethyl species (e.g., Alcophosphamide, CAS 52336-54-6), dechloroethylated analogs, and ring-opened derivatives, each possessing unique retention behavior and ionization efficiency under HPLC and LC-MS conditions [1]. Substituting (2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid with a bis-chloroethyl congener—even one sharing the hydroxypropyl motif—compromises system suitability because the single chloroethyl arm eliminates the potential for DNA cross-link formation, alters the hydrogen-bond donor count from 1–2 to 4, and inverts the octanol-water partition coefficient (XLogP) from positive (~0.8–1.9) to strongly negative (−3.8), fundamentally changing extraction recovery, column retention, and mass spectrometric response [2]. These quantitative divergences mandate a compound-specific reference standard for any laboratory asserting method specificity toward this impurity.

Target Standard
Generic Cyclophosphamide Impurity
Single 2-chloroethyl group
Bis-chloroethyl analogs alter alkylation mechanism and ICH M7 classification
Negative XLogP and higher TPSA drive distinct retention
Positive LogP and lower TPSA lead to different extraction and elution behavior
USP Chlorodiazinonyl Phosphamide designation
No USP synonym; requires additional identity verification for ANDA

Quantitative Evidence Supporting the Procurement of (2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic Acid Over Analogs


Chloroethyl Stoichiometry: One Alkylating Arm Versus Two Defines DNA Cross-Linking Potential

The target compound contains a single 2-chloroethyl substituent (C₇H₁₈ClN₂O₄P, one chlorine atom), whereas cyclophosphamide (C₇H₁₅Cl₂N₂O₂P) and the commonly confused impurity Alcophosphamide (C₇H₁₇Cl₂N₂O₃P) each bear two chloroethyl groups [1]. Bifunctional alkylating agents with two chloroethyl arms can form DNA interstrand cross-links via sequential N7-guanine alkylation, while monofunctional analogs are restricted to mono-adduct formation, fundamentally altering genotoxic potency and the regulatory threshold applied under ICH M7 [2]. This stoichiometric difference cannot be inferred from molecular weight alone (260.66 vs 261.09 vs 279.10 Da).

Chloroethyl Stoichiometry
Class-level
1 alkylating arm (monofunctional)
vs 2 arms (bifunctional parent & Alcophosphamide)
Determines ICH M7 cohort-of-concern classification context
Structural inference; confirm with experimental genotoxicity assay
DNA alkylation structure-activity relationship genotoxic impurity classification

Regulatory Identity: The Only Cyclophosphamide Impurity Explicitly Named Chlorodiazinonyl Phosphamide Under USP

Multiple vendors identify this compound by the USP-recognized synonym 'Chlorodiazinonyl Phosphamide', a designation not shared by any other cyclophosphamide-related impurity, including Alcophosphamide, Cyclophosphamide Related Compound A, or Cyclophosphamide EP Impurity G [1]. This distinct nomenclature enables direct pharmacopoeial traceability for ANDA submissions; laboratories that substitute an alternative impurity standard lacking this USP designation introduce additional identity verification burden and risk of regulatory query during method review .

USP Identity
Head-to-head
Chlorodiazinonyl Phosphamide
Unique 1:1 USP synonym mapping for ANDA traceability
Confirm against current USP monograph
USP reference standard pharmacopoeial traceability ANDA submission

Chromatographic Selectivity: Inverted LogP and Doubled TPSA Relative to Parent Cyclophosphamide Drive Resolution from Co-Eluting Impurities

Computed physicochemical properties for the target compound (XLogP3 = −3.8, TPSA = 93 Ų) differ dramatically from cyclophosphamide (XLogP = 0.83, TPSA = 51.38 Ų) and Alcophosphamide (LogP = 1.93, PSA = 85.6 Ų) [1]. The negative XLogP of the target indicates preferential partitioning into aqueous mobile phase under reversed-phase HPLC conditions, predicting earlier elution than the more lipophilic parent drug and its bis-chloroethyl metabolites. The elevated TPSA (93 vs 51–86 Ų) and hydrogen-bond donor count (4 vs 1–2) further amplify selectivity differences in HILIC and normal-phase separations .

Chromatographic Selectivity
Cross-study
Target: XLogP −3.8, TPSA 93 Ų
Parent API: XLogP 0.83, TPSA 51.38 Ų
Drives baseline resolution from parent and bis-chloroethyl impurities
Computed properties; validate retention experimentally per ICH Q2(R1)
HPLC method development LogP topological polar surface area retention time prediction

Certified Purity and Multi-Technique Characterization: ≥95% HPLC with COA, NMR, and MS Documentation

Suppliers of this compound provide a certified purity of ≥95% by HPLC, accompanied by a Certificate of Analysis (COA) that includes ¹H-NMR, MS, and HPLC chromatograms, meeting the characterization requirements of ICH Q3A/Q3B for impurity reference standards [1][2]. In contrast, many alternative cyclophosphamide impurity standards are offered with lower purity thresholds or limited characterization packages, increasing the risk of unidentified co-eluting contaminants that compromise method accuracy during validation [3].

Certified Quality
Reported
≥95% HPLC, COA with NMR, MS, HPLC
Meets ICH Q3A/Q3B characterization requirements
Verify COA against supplier lot
certificate of analysis HPLC purity NMR characterization reference standard qualification

Primary Application Scenarios Where (2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic Acid Delivers Indispensable Analytical Value


ANDA Method Development and Validation for Cyclophosphamide API Release Testing

During the development of a stability-indicating HPLC method for cyclophosphamide ANDA submission, the analyst must demonstrate resolution of all known and unknown impurities from the API peak. Because (2-Chloroethyl)(2-((3-hydroxypropyl)amino)ethyl)phosphoramidic acid possesses a single chloroethyl group, it elutes with a retention time clearly distinguishable from bis-chloroethyl impurities and the parent drug; its XLogP of −3.8 drives early elution under reversed-phase conditions, while its high TPSA (93 Ų) provides unique selectivity in HILIC mode [1]. The USP-recognized 'Chlorodiazinonyl Phosphamide' identity supports direct pharmacopoeial traceability, reducing the regulatory risk of method rejection [2].

Quality Control Batch Release and Ongoing Stability Studies for Commercial Cyclophosphamide

QC laboratories performing batch release of cyclophosphamide API and finished dosage forms require a fully characterized impurity standard to quantify this specific degradation product or process impurity. The standard, supplied at ≥95% purity with a COA documenting NMR, HPLC, and MS spectra, meets ICH Q3A/Q3B requirements for impurity reference standards without additional in-house qualification [3][4]. Using the correct mono-chloroethyl standard prevents misidentification that would occur if a bis-chloroethyl analog (e.g., Alcophosphamide) were substituted, thereby ensuring accurate purity assessment and regulatory compliance.

Forced Degradation Studies to Establish Impurity Fate and Degradation Pathways

When cyclophosphamide drug substance is subjected to acid, base, oxidative, thermal, and photolytic stress per ICH Q1A(R2), ring-opening and dechloroethylation pathways can generate this mono-chloroethyl impurity. Having the authentic reference standard enables unambiguous peak assignment in stressed-sample chromatograms, distinguishing it from co-eluting degradation products such as N-(2-hydroxyethyl)-N'-(3-hydroxypropyl)ethylenediamine and other hydrolytic fragments [5]. This specificity is essential for constructing the degradation network required in the impurity profile section of the ANDA.

ICH M7 Genotoxicity Risk Assessment for Cyclophosphamide Impurity Control Strategy

Under ICH M7, DNA-reactive (mutagenic) impurities must be controlled at threshold-of-toxicological-concern (TTC) levels. Because this compound carries only one chloroethyl arm, its alkylation mechanism is limited to mono-adduct formation, which is structurally distinct from the cross-linking mechanism of bifunctional mustards and may carry a different mutagenic potency classification [6]. Quantitative structure-activity relationship (QSAR) assessments using the correct mono-chloroethyl structure—rather than erroneously substituting a bis-chloroethyl analog—yield a valid in silico mutagenicity prediction upon which the impurity control limit is based [7].

Application
Selection Property
Validation Focus
ANDA HPLC method development & validation
Distinct chromatographic retention profile (negative XLogP, high TPSA)
Resolution from parent API and bis-chloroethyl impurities in stability-indicating conditions
QC batch release & stability studies
Certified purity and multi-technique characterization (COA)
Accurate quantification without misidentification; ICH Q3A/Q3B compliance
Forced degradation studies
Authentic mono-chloroethyl impurity identity for degradation pathway assignment
Unambiguous peak assignment in stressed-sample chromatograms
ICH M7 genotoxicity risk assessment
Mono-chloroethyl structure for valid QSAR mutagenicity prediction
Accurate in silico assessment for impurity control limit
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